molecular formula C9H12ClN B11916615 (R)-1-(4-Chlorophenyl)propan-1-amine

(R)-1-(4-Chlorophenyl)propan-1-amine

Cat. No.: B11916615
M. Wt: 169.65 g/mol
InChI Key: JAVXFKQNRRUYMG-SECBINFHSA-N
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Description

(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride (CAS 1448902-18-8) is a chiral amine compound with molecular formula C 9 H 13 Cl 2 N and molecular weight 206.11 g/mol . This chemical belongs to a class of substituted phenylalkylamines that serve as valuable intermediates in pharmaceutical research and development. The compound features a stereogenic center at the carbon bearing the amine group, making the (R)-enantiomer particularly significant for studying structure-activity relationships and producing enantiomerically pure substances . The chlorophenyl moiety combined with the propanamine structure provides a versatile scaffold that researchers utilize in designing biologically active molecules. The hydrochloride salt form offers enhanced stability and solubility properties for research applications. This compound is provided as a high-purity material characterized by its specific rotation and analytical data. It must be stored sealed in a dry, room temperature environment to maintain stability . The structural motif of 1-(4-chlorophenyl)propan-1-amine and its isomers have demonstrated importance across multiple research domains, particularly in medicinal chemistry where similar chlorophenylalkylamine structures have been investigated as key intermediates for potential therapeutic agents . These structural frameworks have shown relevance in neuroscience research and have been utilized in the synthesis of compounds targeting neurotransmitter systems . As with all research chemicals, this product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or human consumption purposes. Researchers should handle this material with appropriate safety precautions, noting that it carries hazard statements H302, H315, H319, and H335, indicating potential health risks upon ingestion, skin contact, eye contact, or inhalation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

(1R)-1-(4-chlorophenyl)propan-1-amine

InChI

InChI=1S/C9H12ClN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3/t9-/m1/s1

InChI Key

JAVXFKQNRRUYMG-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)Cl)N

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)N

Origin of Product

United States

Synthetic Methodologies and Associated Reaction Mechanisms for Chiral Amines

Diastereoselective and Enantioselective Synthesis Approaches

The synthesis of enantiomerically pure amines such as (R)-1-(4-Chlorophenyl)propan-1-amine is a significant challenge in organic chemistry. Biocatalysis has emerged as a powerful tool, offering environmentally sound and highly selective alternatives to traditional chemical methods. rsc.org Enzymes, operating under mild conditions, can produce chiral amines with high enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. rsc.orgfrontiersin.org

Biocatalytic Strategies

Biocatalytic strategies for synthesizing chiral amines are increasingly favored due to their efficiency and specificity. researchgate.net These methods primarily include the asymmetric amination of prochiral ketones using transaminases and the kinetic resolution of racemic amines using lipases. mdpi.com

Transaminases (TAs), particularly ω-transaminases, are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate. mdpi.comelsevierpure.com This process, known as asymmetric reductive amination, can directly produce a single, desired enantiomer of a chiral amine from a prochiral ketone, theoretically achieving a 100% yield. mdpi.commdpi.com For the synthesis of this compound, this involves the amination of the corresponding prochiral ketone, 1-(4-chlorophenyl)propan-1-one.

The core of this reaction is the enzyme's co-factor, pyridoxal (B1214274) 5'-phosphate (PLP), which facilitates the transfer of the amino group. mdpi.com The reaction proceeds through a "ping-pong" kinetic mechanism, where the enzyme is first loaded with an amino group from a donor and then transfers it to the ketone. mdpi.com

For practical synthesis, transaminases are often employed as whole-cell biocatalysts. rsc.org This approach utilizes entire microorganisms (like E. coli) that have been genetically engineered to produce the desired transaminase enzyme. nih.gov Using whole cells offers several advantages over isolated enzymes. It eliminates the need for costly and time-consuming enzyme purification. Furthermore, the cellular machinery can regenerate necessary co-factors, and in some cases, help to mitigate issues of product inhibition by metabolizing inhibitory by-products. elsevierpure.com For instance, in the synthesis of chiral amines, the use of whole cells has been shown to result in significantly higher reaction yields compared to using the cell-free enzyme extract. elsevierpure.com Immobilized whole-cell biocatalysts with (R)-transaminase activity have been successfully applied to produce (R)-enantiomers of various amines with high conversion rates and excellent enantiomeric excess (>99% ee). rsc.org

To maximize the yield and enantioselectivity of the transamination reaction, several parameters must be carefully optimized. The choice of the amino donor is critical; L-alanine is often favored because the co-product, pyruvate (B1213749), can be easily removed to shift the reaction equilibrium forward. elsevierpure.com The reaction is often hampered by product inhibition and an unfavorable thermodynamic equilibrium. elsevierpure.com

Key optimization factors include:

pH and Temperature: Transaminases exhibit optimal activity within specific pH and temperature ranges; for example, some function best at a pH of 8.0 and temperatures between 35-40 °C. nih.gov

Co-solvents: The low aqueous solubility of prochiral ketone substrates often necessitates the use of organic co-solvents. Dimethyl sulfoxide (B87167) (DMSO) is frequently used, with concentrations around 25-30% (v/v) often providing the highest enzyme activity. mdpi.comnih.gov

Substrate and Amine Donor Concentration: High concentrations of the amine donor can sometimes inhibit the enzyme. mdpi.com The reaction yield can be dramatically increased by removing the ketone co-product, which can be more inhibitory than the amine product itself. elsevierpure.com This can be achieved by incorporating another enzyme, like lactate (B86563) dehydrogenase (LDH), to convert the pyruvate co-product. elsevierpure.com

Table 1: Research Findings on Transaminase-Mediated Amination

Catalyst SystemSubstrateKey FindingsReference
Immobilised whole-cell (R)-transaminasesProchiral ketonesAchieved 88–89% conversion and >99% ee for (R)-amines. rsc.org
(S)-specific ω-transaminase (whole cells)Acetophenone, BenzylacetoneYields of 90-92% with >99% ee were obtained by using whole cells to remove inhibitory pyruvate. elsevierpure.com
ω-Transaminase (TR8) in DMSO/aqueous system4′-(Trifluoromethyl)acetophenone25-30% (v/v) DMSO yielded the highest enzyme activity; product inhibition was a significant factor. mdpi.com
E. coli whole cells expressing AbTA2-hydroxy-4'-fluoroacetophenoneOptimal conditions found to be pH 8.0 and 35-40 °C; ethanol (B145695) and DMSO were effective co-solvents. nih.gov
Enzymatic Kinetic Resolution

An alternative biocatalytic approach is enzymatic kinetic resolution (EKR). This method starts with a racemic mixture (a 50:50 mixture of both R- and S-enantiomers) of the amine. A highly selective enzyme is used to modify only one of the enantiomers, typically through acylation. nih.govproquest.com This allows for the separation of the modified enantiomer from the unreacted enantiomer. While the maximum theoretical yield for the desired enantiomer is 50%, this method is highly effective for obtaining products with very high enantiomeric purity. chimia.ch

Lipases are a class of enzymes widely used in EKR due to their stability, lack of need for cofactors, and high efficiency under mild conditions. nih.gov Candida antarctica lipase (B570770) B (CaLB) is a particularly robust and reliable biocatalyst for the kinetic resolution of chiral amines. nih.govproquest.com It exhibits excellent (R)-selectivity, meaning it preferentially acylates the (R)-enantiomer of the amine. proquest.com

In a typical resolution of racemic 1-(4-chlorophenyl)propan-1-amine (B1315154), CaLB would be used with an acylating agent. The lipase selectively catalyzes the acylation of the (R)-amine, forming (R)-N-(1-(4-chlorophenyl)propyl)acetamide, leaving the (S)-amine unreacted. These two compounds, having different chemical properties, can then be separated.

The efficiency of this resolution is influenced by the choice of the acylating agent and the immobilization support for the enzyme. nih.gov For example, immobilizing CaLB on magnetic nanoparticles has been shown to enhance its selectivity. nih.gov Diisopropyl malonate has also been demonstrated as an effective acylating agent in CaLB-catalyzed resolutions, yielding amides with high enantiomeric excess. proquest.com

Table 2: Research Findings on Lipase-Catalyzed Kinetic Resolution

EnzymeRacemic SubstrateKey FindingsReference
Candida antarctica lipase B (CaLB)Chiral aminesImmobilization on magnetic nanoparticles enhanced selectivity in kinetic resolutions. nih.gov
Candida antarctica lipase B (CaLB)Various racemic aminesDiisopropyl malonate proved to be an effective acylating agent, yielding (R)-amides with 92.0–99.9% ee. proquest.com
Candida antarctica lipase (NOVOZYM 435)Chiral aminesHighly effective for enantioselective acetylation using ethyl acetate, achieving 90-98% ee. chimia.ch
Candida antarctica lipase B (CaLB)Racemic heteroarylethanolsImmobilized on magnetic chitosan, the biocatalyst achieved >96% ee and remained active for 10 cycles. mdpi.com
Role of Monoamine Oxidases

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines. While they are primarily known for their role in the metabolism of neurotransmitters, their catalytic activity can be harnessed for synthetic purposes. In the context of producing chiral amines, engineered MAOs can be employed for the deracemization of racemic amines or the asymmetric synthesis from prochiral ketones.

The application of MAOs in the synthesis of this compound would typically involve a two-step process. First, a prochiral ketone, 1-(4-chlorophenyl)propan-1-one, is aminated to form a racemic mixture of the corresponding amine. Subsequently, an engineered monoamine oxidase, specifically a variant with high stereoselectivity for the (S)-enantiomer, is introduced. This enzyme selectively oxidizes the (S)-1-(4-Chlorophenyl)propan-1-amine back to the ketone, leaving the desired (R)-enantiomer untouched and thereby enriching the mixture in the (R)-form. This process, known as kinetic resolution, can theoretically yield up to 50% of the desired enantiomer with high enantiomeric excess.

Further advancements in biocatalysis have led to the development of "reductive aminases" (RedAms) which can directly convert a ketone to a chiral amine in a single step. researchgate.net These enzymes, often derived from other amine-metabolizing enzymes, offer a more direct and efficient route to enantiomerically pure amines.

Asymmetric Catalysis

Asymmetric catalysis provides a powerful alternative to enzymatic methods for the synthesis of chiral compounds. This approach utilizes chiral catalysts to stereoselectively convert a prochiral substrate into a single enantiomer.

Transition Metal-Catalyzed Asymmetric Hydrogenation (e.g., Ruthenium-BINAP complexes)

Transition metal-catalyzed asymmetric hydrogenation is a widely used method for the synthesis of chiral amines. acs.org Ruthenium complexes containing the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are particularly effective for the asymmetric hydrogenation of ketones. iupac.orgacs.org In the synthesis of this compound, the precursor ketone, 1-(4-chlorophenyl)propan-1-one, is hydrogenated in the presence of a chiral ruthenium-BINAP catalyst.

The mechanism of this reaction involves the coordination of the ketone to the ruthenium center, followed by the transfer of hydrogen from the metal to the carbonyl carbon. The chiral environment created by the BINAP ligand dictates the facial selectivity of the hydrogen transfer, leading to the preferential formation of one enantiomer of the resulting alcohol. This alcohol can then be converted to the desired amine. More direct routes involve the asymmetric reductive amination of the ketone, where the ketone, an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt), and hydrogen gas react in the presence of the chiral catalyst to directly form the chiral amine. semanticscholar.org The efficiency and enantioselectivity of these reactions are often high, making this a very attractive method for large-scale synthesis. iupac.org

Table 1: Examples of Ru-BINAP Catalyzed Asymmetric Hydrogenation

SubstrateCatalystProductEnantiomeric Excess (ee)
Acetophenonetrans-RuH(η¹-BH₄)((S)-tolbinap)((S,S)-dpen)(R)-phenylethanol82%
1-Tetralone DerivativesRuCl₂(binap)(1,4-diamine)/t-C₄H₉OKCorresponding AlcoholsHigh ee

Note: This table provides examples of the catalyst system's effectiveness on similar substrates, illustrating the potential for high enantioselectivity in the synthesis of chiral amines and alcohols.

Organocatalytic Asymmetric Reductive Amination

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. researchgate.net For the synthesis of chiral amines, asymmetric reductive amination using organocatalysts is a prominent strategy. semanticscholar.org This method typically involves the reaction of a ketone with an amine in the presence of a chiral catalyst and a reducing agent.

A common approach utilizes a chiral phosphoric acid (CPA) as the catalyst. acs.org The CPA activates the imine intermediate formed from the condensation of the ketone and amine, rendering it more susceptible to reduction. The chiral environment of the catalyst then directs the approach of the reducing agent, such as a Hantzsch ester or a borane, to one face of the imine, resulting in the stereoselective formation of the amine. acs.org This methodology has been successfully applied to a wide range of ketones and amines, affording the corresponding chiral amines in good yields and high enantioselectivities. acs.org

Chiral Resolution Techniques

Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. This approach is often employed when asymmetric synthesis is not feasible or cost-effective.

Diastereomeric Salt Formation (e.g., with L-(-)-3-phenyllactic acid, L-(+)-tartaric acid)

One of the most established methods for chiral resolution is the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting salts are diastereomers and therefore have different physical properties, such as solubility. rsc.org This difference in solubility allows for their separation by fractional crystallization.

For the resolution of racemic 1-(4-chlorophenyl)propan-1-amine, a chiral acid such as L-(+)-tartaric acid can be used. libretexts.org When the racemic amine is treated with L-(+)-tartaric acid, two diastereomeric salts are formed: (R)-1-(4-chlorophenyl)propan-1-ammonium L-tartrate and (S)-1-(4-chlorophenyl)propan-1-ammonium L-tartrate. Due to their different crystal packing and intermolecular interactions, one diastereomer will be less soluble in a given solvent and will crystallize out of the solution, while the other remains dissolved. The crystallized salt can then be isolated, and the desired (R)-amine can be liberated by treatment with a base. The choice of resolving agent and solvent is crucial for the efficiency of the separation. onyxipca.com

Table 2: Common Chiral Resolving Agents for Amines

Chiral Resolving Agent
L-(+)-Tartaric acid
D-(-)-Tartaric acid
L-(-)-Malic acid
D-(+)-Malic acid
L-(-)-Mandelic acid
D-(+)-Mandelic acid
(+)-Camphor-10-sulfonic acid
(-)-Camphor-10-sulfonic acid
Chiral Chromatography (e.g., Chiralpak® columns)

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. daicelchiral.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus their separation. daicelchiral.com

For the separation of (R)- and (S)-1-(4-chlorophenyl)propan-1-amine, a chiral column such as those from the Chiralpak® series can be employed. daicelchiral.com These columns often contain a polysaccharide derivative, such as cellulose (B213188) or amylose, coated or immobilized on a silica (B1680970) support. chiraltech.com The chiral selector creates a chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to the differential binding of the enantiomers. By carefully selecting the mobile phase and other chromatographic conditions, a baseline separation of the two enantiomers can be achieved, allowing for the isolation of the pure this compound. nih.gov

Table 3: Commonly Used Chiral Stationary Phases

Brand NameChiral Selector Type
Chiralpak® AD, AS, AY, AZAmylose derivatives
Chiralcel® OD, OJ, OK, OX, OZCellulose derivatives
Chiralpak® IA, IB, IC, ID, IE, IFImmobilized polysaccharide derivatives
Crownpak® CR(+) / CR(-)Chiral crown ethers

General Synthetic Routes Applicable to Propan-1-amines

Several general synthetic strategies are employed for the preparation of propan-1-amines. These methods often involve the transformation of a carbonyl group or a related functional group into an amine.

Reductive Amination Pathways from Ketones

Reductive amination is a widely utilized and versatile method for synthesizing amines from ketones or aldehydes. wikipedia.orgorganic-chemistry.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced to the final amine. wikipedia.org For the synthesis of this compound, the precursor would be 1-(4-chlorophenyl)propan-1-one. The direct conversion of ketones into chiral primary amines is a key transformation in chemistry. researchgate.net

The stability of the imine intermediate can be influenced by the structure of the ketone. For instance, benzaldehyde (B42025) imines are generally more stable than phenylacetaldehyde (B1677652) imines. mdma.ch

A variety of reducing agents can be employed for the reduction of the imine intermediate. The choice of reducing agent is crucial for the selectivity of the reaction. masterorganicchemistry.com

Sodium Cyanoborohydride (NaBH₃CN): This is a mild and selective reducing agent commonly used in reductive aminations. organic-chemistry.orgmasterorganicchemistry.comcommonorganicchemistry.com Its reduced reactivity compared to sodium borohydride (B1222165) (NaBH₄) allows it to selectively reduce the iminium ion in the presence of the ketone, which is a significant advantage in one-pot procedures. organic-chemistry.orgyoutube.commasterorganicchemistry.com The reaction rate for the reduction of iminium ions with NaBH₃CN is much faster than for ketones. organic-chemistry.org However, it is a toxic reagent that can liberate hydrogen cyanide gas under acidic conditions. organic-chemistry.org

Borane-Tetrahydrofuran (B86392) Complex (BH₃-THF): This complex is another important reducing agent capable of reducing a wide range of functional groups, including imines and oximes. chemicalbook.comsigmaaldrich.com It is often used in the synthesis of primary amines from the corresponding oxime ethers. chemicalbook.com The borane-tetrahydrofuran complex can reduce carboxylic acids to alcohols and is a common reagent for the reduction of amino acids to amino alcohols. wikipedia.org It is commercially available as a solution in THF. organic-chemistry.org

Below is a table summarizing common reducing agents used in reductive amination:

Reducing AgentAbbreviationKey Features
Sodium CyanoborohydrideNaCNBH₃Mild and selective for imines over ketones. organic-chemistry.orgmasterorganicchemistry.comcommonorganicchemistry.com
Sodium BorohydrideNaBH₄Stronger reducing agent, can also reduce ketones. youtube.commasterorganicchemistry.com
Sodium TriacetoxyborohydrideNaBH(OAc)₃A safer alternative to NaCNBH₃ with comparable reactivity. organic-chemistry.orgmasterorganicchemistry.com
Borane-Tetrahydrofuran ComplexBH₃-THFReduces various functional groups including imines and oximes. chemicalbook.comsigmaaldrich.com
Catalytic Hydrogenation (H₂)H₂Used with metal catalysts like Pd, Pt, or Ni. wikipedia.org

Lewis acids are often used to catalyze reductive amination reactions. They activate the ketone towards nucleophilic attack by the amine, thereby facilitating imine formation. commonorganicchemistry.com

Titanium(IV) chloride (TiCl₄): This Lewis acid has been shown to be an effective catalyst for the reductive amination of carbonyl compounds. thieme-connect.comnih.gov It can promote the reaction between a ketone and an amine, leading to the formation of the corresponding amine after reduction. thieme-connect.com Studies have shown that TiCl₄ can catalyze the reductive amination of various aromatic aldehydes and ketones. thieme-connect.com

Titanium(IV) isopropoxide (Ti(O-iPr)₄): This is another Lewis acid that can be used to activate the ketone. commonorganicchemistry.commdma.ch It can function as both a Lewis acid catalyst and a water scavenger to drive the equilibrium towards imine formation. mdma.ch

Reduction of Oxime Derivatives

An alternative route to primary amines involves the reduction of oxime derivatives. jove.com Oximes are formed by the reaction of ketones or aldehydes with hydroxylamine (B1172632). jove.com These oximes can then be reduced to the corresponding primary amines using various reducing agents.

The reduction of oximes can be achieved through catalytic hydrogenation or with hydride reducing agents like lithium aluminum hydride (LiAlH₄). jove.com Diborane has also been reported to reduce oximes to amines, particularly at elevated temperatures. acs.org A study demonstrated the synthesis of 1-(4-chlorophenyl)propan-1-amine from 1-(4-chlorophenyl)-N-hydroxypropan-1-imine using a borane-tetrahydrofuran complex. chemicalbook.com

Reduction of Nitriles

The reduction of nitriles provides another important pathway to primary amines. libretexts.orgwikipedia.org This method involves the conversion of a nitrile group (-C≡N) into a primary amine group (-CH₂NH₂).

A variety of reducing agents can be used for this transformation, including:

Lithium aluminum hydride (LiAlH₄): A powerful reducing agent that effectively converts nitriles to primary amines. libretexts.orgstudymind.co.uk

Catalytic Hydrogenation: This is often the most economical method for the industrial production of primary amines. wikipedia.org It typically employs metal catalysts such as Raney nickel, palladium, or platinum under hydrogen pressure. wikipedia.orgstudymind.co.uk Ruthenium-based catalysts have also been developed for the efficient and chemoselective reduction of nitriles to primary amines. nih.gov

Diborane: Can also be used for the reduction of nitriles to amines. wikipedia.org

Derivatization from Related Alcohols (e.g., 1-(4-chlorophenyl)propan-1-ol)

A prevalent and effective strategy for synthesizing chiral amines is through the chemical modification of corresponding chiral alcohols. In the case of this compound, its precursor, 1-(4-chlorophenyl)propan-1-ol, serves as a readily accessible starting material. The conversion of an alcohol to an amine is a fundamental transformation in organic synthesis. chemistrysteps.com

This derivatization typically involves a two-step process. The initial step focuses on activating the hydroxyl group of the alcohol, transforming it into a more effective leaving group. This is necessary because the hydroxide (B78521) ion (OH-) is a poor leaving group. chemistrysteps.com Common activating agents include sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. This reaction forms a tosylate or mesylate ester, respectively, while preserving the stereochemistry of the chiral center.

The second step is a nucleophilic substitution reaction where an amine source displaces the newly formed leaving group. chemistrysteps.com This reaction generally proceeds via an SN2 mechanism, which is characterized by an inversion of the stereochemical configuration at the chiral center. ucsb.edu Therefore, to obtain the (R)-amine, the synthesis must start with the (S)-alcohol.

Alternative one-pot methods like the Mitsunobu reaction provide a more direct conversion. This reaction utilizes a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), to facilitate the substitution of the hydroxyl group with a nitrogen nucleophile, for instance, phthalimide (B116566) or hydrazoic acid. The Mitsunobu reaction also proceeds with an inversion of configuration.

Another established route is the use of an azide (B81097) salt, such as sodium azide, to displace the activated hydroxyl group. The resulting azide is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. chemistrysteps.com This method also results in an inversion of stereochemistry.

A summary of common reagents used in the derivatization of alcohols to amines is presented in the table below.

Table 1: Reagents for Alcohol to Amine Conversion

Step Reagent Class Specific Examples Purpose
Activation Sulfonyl Chlorides p-Toluenesulfonyl chloride (TsCl), Methanesulfonyl chloride (MsCl) Convert hydroxyl to a good leaving group
Substitution Nitrogen Nucleophiles Ammonia, Sodium Azide (NaN₃), Phthalimide Introduce the nitrogen atom
Reduction (of Azide) Reducing Agents Lithium aluminum hydride (LiAlH₄), Catalytic Hydrogenation (H₂/Pd) Convert azide to amine

Mechanistic Studies of Amine-Forming Reactions

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and achieving high yields and enantiopurity.

Analysis of Nucleophilic Attack and Reduction Steps

The conversion of an activated alcohol to an amine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. ucsb.edu In this mechanism, the nucleophile—an ammonia molecule, an azide ion, or another nitrogen-containing species—attacks the carbon atom bearing the leaving group (e.g., tosylate or mesylate) from the side opposite to the leaving group. ucsb.eduyoutube.com This "backside attack" leads to a transition state where the carbon atom is pentacoordinate, ultimately resulting in the inversion of the stereochemical configuration. nih.gov

The efficiency of this nucleophilic attack is governed by several factors:

Leaving Group Ability: Tosylates and mesylates are excellent leaving groups because their negative charge is stabilized through resonance. chemistrysteps.com

Nucleophile Strength: More potent nucleophiles lead to faster reaction rates.

Solvent: Polar aprotic solvents are often employed to enhance the reactivity of the nucleophile.

When an azide is used as the nucleophile, the resulting alkyl azide must undergo reduction to form the desired amine. With a reducing agent like lithium aluminum hydride (LiAlH₄), the mechanism involves the nucleophilic addition of a hydride ion to the terminal nitrogen of the azide. This is followed by the elimination of nitrogen gas and subsequent workup to yield the primary amine. In catalytic hydrogenation, the azide is adsorbed onto a catalyst surface (e.g., palladium on carbon), and hydrogen atoms are added across the nitrogen-nitrogen bonds, leading to their cleavage and the formation of the amine. youtube.com

Investigation of Chiral Induction Mechanisms in Asymmetric Processes

The synthesis of a single enantiomer, such as this compound, requires precise control over the stereochemistry. This is achieved through chiral induction, where a chiral catalyst or auxiliary directs the formation of one enantiomer over the other. researchgate.net

One powerful method for establishing the stereocenter is through the asymmetric reduction of a prochiral ketone, in this case, 1-(4-chlorophenyl)propan-1-one. This can be accomplished using chiral catalysts, such as those employed in asymmetric hydrogenation or transfer hydrogenation. acs.orgacs.org These catalysts, often based on transition metals like ruthenium, rhodium, or iridium complexed with chiral ligands, create a chiral environment around the substrate. nih.gov This forces the hydride transfer to occur preferentially from one face of the ketone, leading to the formation of one enantiomer of the alcohol in high excess.

Another highly effective approach is the use of enzymes, which are inherently chiral catalysts. rsc.org Transaminases, for instance, can catalyze the direct asymmetric amination of a ketone to an amine. nih.govillinois.edunih.gov These enzymes utilize a cofactor, pyridoxal phosphate (B84403) (PLP), to transfer an amino group from an amino donor to the ketone substrate with high stereoselectivity. nih.gov The mechanism involves the formation of an imine intermediate with the PLP, followed by a proton transfer that sets the stereocenter, and finally, hydrolysis to release the chiral amine. The development of both (R)- and (S)-selective transaminases has greatly expanded the utility of this method. illinois.edu

Table 2: Comparison of Chiral Induction Methods

Method Catalyst/Reagent Mechanism Principle Key Advantages
Asymmetric Hydrogenation Chiral transition metal complexes (e.g., Ru, Rh, Ir) Diastereomeric transition states created by chiral ligands High efficiency, atom economy

The "hydrogen borrowing" or "hydrogen autotransfer" strategy is an atom-economical method catalyzed by transition metals. rsc.org In this process, the alcohol is first dehydrogenated to the corresponding aldehyde or ketone in situ. This intermediate then condenses with an amine, and the resulting imine is subsequently hydrogenated by the catalyst, which had temporarily stored the hydrogen. rsc.org This avoids the need to pre-activate the alcohol.

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural analysis of (R)-1-(4-Chlorophenyl)propan-1-amine. By examining the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of its molecular framework can be assembled. The chemical shifts (δ), reported in parts per million (ppm), signal multiplicities, and coupling constants (J), measured in Hertz (Hz), are key parameters derived from NMR spectra. It is important to note that as a chiral molecule, the NMR spectra of a single enantiomer, such as the (R)-form, are identical to its corresponding racemate when measured in a non-chiral solvent.

The ¹H NMR spectrum of this compound provides a proton-by-proton map of the molecule. Each unique proton or group of equivalent protons generates a distinct signal, with its chemical shift indicating its electronic environment, its integration value corresponding to the number of protons it represents, and its splitting pattern revealing the number of neighboring protons.

In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of 1-(4-Chlorophenyl)propan-1-amine (B1315154) displays characteristic signals for its aliphatic and aromatic protons. The aliphatic region is defined by the ethyl group attached to the chiral carbon, while the aromatic region is characterized by the protons on the 4-chlorophenyl ring.

The assignments are as follows: a triplet at approximately 0.85 ppm corresponds to the three protons of the methyl group (CH₃). The two methylene (B1212753) protons (CH₂) appear as a multiplet in the range of 1.58-1.74 ppm. The single proton on the chiral carbon (methine, CH), which is deshielded by the adjacent phenyl ring and the amine group, resonates as a triplet around 3.80 ppm. The four aromatic protons on the 4-chlorophenyl ring appear as a multiplet between 7.21 and 7.40 ppm rsc.org.

¹H NMR Chemical Shift Assignments for 1-(4-Chlorophenyl)propan-1-amine in CDCl₃ rsc.org
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-CH₂-CH₃0.85Triplet (t)3H
-CH₂-CH₃1.58 - 1.74Multiplet (m)2H
-CH(NH₂)Ph3.80Triplet (t)1H
Aromatic-H7.21 - 7.40Multiplet (m)4H

The splitting patterns observed in the ¹H NMR spectrum are a result of spin-spin coupling between non-equivalent neighboring protons. The magnitude of this interaction is given by the coupling constant, J.

For the aliphatic chain, the methyl protons (δ ~0.85 ppm) are split into a triplet by the two adjacent methylene protons, with a coupling constant of approximately J = 7.3 Hz rsc.org. The methine proton (δ ~3.80 ppm) also appears as a triplet due to coupling with the adjacent methylene protons, showing a J value of about 7.0 Hz rsc.org. The methylene protons (δ ~1.58-1.74 ppm) exhibit a more complex multiplet because they are coupled to both the methyl and methine protons with different coupling constants.

In the aromatic region, the protons on the 4-chlorophenyl ring form a complex multiplet. This pattern arises from the coupling between the ortho protons (H-2, H-6) and the meta protons (H-3, H-5). Typically, ortho coupling (³J) is in the range of 6-10 Hz, while meta coupling (⁴J) is smaller, around 1-3 Hz. The symmetrical substitution pattern of the ring leads to an AA'BB' spin system, which often results in a complex, seemingly single multiplet rather than two distinct doublets.

In a non-polar, aprotic solvent like CDCl₃, the amine protons often exhibit a broad signal and their chemical shift can be concentration-dependent due to intermolecular hydrogen bonding. In contrast, DMSO-d₆ is a highly polar, aprotic solvent that is also a strong hydrogen bond acceptor. When a sample is dissolved in DMSO-d₆, the solvent molecules form hydrogen bonds with the amine protons. This interaction typically deshields the NH₂ protons, causing their signal to shift downfield to a higher ppm value compared to when measured in CDCl₃ researchgate.net. Furthermore, this solvent interaction often sharpens the NH₂ signal and can sometimes allow for the observation of coupling to adjacent protons. The chemical shifts of the other protons in the molecule are generally less affected, although minor shifts can occur due to the different magnetic environment provided by the solvent.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak, allowing for a direct count of the non-equivalent carbons in the structure.

Experimental ¹³C NMR data for this compound is not widely reported. However, the chemical shifts can be reasonably estimated by considering the spectra of analogous compounds, such as 1-phenylpropan-1-amine, and applying known substituent effects. The presence of the electron-withdrawing chlorine atom at the para position of the phenyl ring is expected to influence the chemical shifts of the aromatic carbons.

Based on this analysis, the aliphatic carbons are expected to resonate at the higher field (lower ppm) end of the spectrum. The methyl carbon (CH₃) would appear at the lowest chemical shift, followed by the methylene carbon (CH₂). The benzylic methine carbon (CH), being attached to both the nitrogen and the phenyl ring, would be further downfield.

For the aromatic carbons, the carbon bearing the chlorine atom (C-4) would be significantly deshielded. The ipso-carbon (C-1), to which the aminopropyl group is attached, would also have a distinct chemical shift. The remaining aromatic carbons (C-2, C-3, C-5, C-6) would appear in the typical aromatic region, with their shifts influenced by the electronic effects of both the chlorine and the aminopropyl substituents.

Estimated ¹³C NMR Chemical Shift Assignments for this compound
Carbon AssignmentEstimated Chemical Shift (δ, ppm)
-CH₂-CH₃~10-15
-CH₂-CH₃~25-30
-CH(NH₂)Ph~55-60
Aromatic C-H~127-129
Aromatic C-Cl~131-134
Aromatic ipso-C~142-145

Correlation of Experimental NMR Data with Theoretical Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Experimental ¹H NMR data for 1-(4-chlorophenyl)propan-1-amine provides distinct signals corresponding to the different proton environments in the molecule. chemicalbook.com

A typical experimental ¹H NMR spectrum recorded in deuterated chloroform (CDCl₃) shows the following key chemical shifts (δ) and coupling patterns:

A triplet at approximately 0.85 ppm, which corresponds to the three protons of the terminal methyl (-CH₃) group.

A multiplet observed in the range of 1.58-1.74 ppm, assigned to the two protons of the methylene (-CH₂-) group. chemicalbook.com

A triplet around 3.80 ppm, attributed to the single proton of the methine (-CH) group attached to the amine. chemicalbook.com

A multiplet in the 7.21-7.40 ppm region, which represents the four protons of the para-substituted chlorophenyl ring. chemicalbook.com

To validate these experimental findings and achieve a more profound understanding of the molecule's electronic structure, theoretical calculations are employed. The Gauge-Including Atomic Orbital (GIAO) method, often utilized within the framework of Density Functional Theory (DFT), is a state-of-the-art approach for computing NMR chemical shifts. modgraph.co.uk This method calculates the nuclear shielding tensors, from which the chemical shifts can be derived. modgraph.co.uk

Studies on structurally related molecules, such as 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole, have demonstrated that the GIAO method provides theoretical chemical shifts that are in good agreement with experimental values. researchgate.net The correlation between the calculated and experimental data allows for unambiguous assignment of each signal and confirms the proposed molecular structure. acs.org For this compound, a similar correlational study would involve optimizing the molecule's geometry and then performing GIAO calculations, typically with a basis set like 6-311+G(d,p), to predict the ¹H and ¹³C chemical shifts. scispace.com The close match between these predicted values and the experimental spectrum serves as a robust confirmation of its structure.

Table 1: Experimental ¹H NMR Data for 1-(4-Chlorophenyl)propan-1-amine This table is interactive and allows for sorting.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
0.85Triplet (t)3H-CH₃
1.58-1.74Multiplet (m)2H-CH₂-
3.80Triplet (t)1H-CH(NH₂)
7.21-7.40Multiplet (m)4HAromatic (C₆H₄)

Data sourced from ChemicalBook. chemicalbook.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. As a primary amine, it will display distinctive N-H vibrations. orgchemboulder.com The presence of the chlorophenyl group also gives rise to specific bands.

Key expected vibrations include:

N-H Stretching: Primary amines typically show two medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group. orgchemboulder.comdocbrown.info

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl chain occurs just below 3000 cm⁻¹.

N-H Bending: A characteristic bending (scissoring) vibration for primary amines is found in the 1650-1580 cm⁻¹ range. orgchemboulder.com

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring typically produce several bands in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is expected to be strong and appear in the 1335-1250 cm⁻¹ range. orgchemboulder.com

C-Cl Stretching: The vibration associated with the carbon-chlorine bond for simple organic chlorine compounds is generally observed in the 750-700 cm⁻¹ region. uantwerpen.be

N-H Wagging: A broad, strong band resulting from the out-of-plane bending or "wagging" of the N-H bond can be seen in the 910-665 cm⁻¹ range for primary amines. orgchemboulder.com

Table 2: Expected Characteristic FT-IR Vibrational Frequencies This table is interactive and allows for sorting.

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400-3250Primary Amine (-NH₂)N-H Stretch
>3000Aromatic RingC-H Stretch
<3000Propyl ChainC-H Stretch
1650-1580Primary Amine (-NH₂)N-H Bend
1600-1450Aromatic RingC=C Stretch
1335-1250Aromatic AmineC-N Stretch
750-700Chloro-aromaticC-Cl Stretch
910-665Primary Amine (-NH₂)N-H Wag
Attenuated Total Reflection (ATR) Technique Applications

The Attenuated Total Reflection (ATR) technique is a common and highly effective sampling method for FT-IR spectroscopy. It is particularly advantageous for analyzing solid and liquid samples with minimal to no preparation. For this compound, which is a solid, the ATR accessory simplifies analysis. sigmaaldrich.com

In the ATR method, an infrared beam is directed into a crystal with a high refractive index. The beam reflects internally, creating an evanescent wave that extends a short distance beyond the crystal surface and into the sample placed in direct contact with it. The sample absorbs energy at specific wavelengths, attenuating the reflected beam. This attenuated signal is then detected, producing the IR spectrum. The technique's simplicity, speed, and need for only a small amount of sample make it a valuable tool for the routine characterization of compounds like this compound.

Raman Spectroscopy (FT-Raman)

FT-Raman spectroscopy is another form of vibrational spectroscopy that serves as a powerful complement to FT-IR. It relies on the inelastic scattering of monochromatic light, known as the Raman effect.

FT-IR and FT-Raman spectroscopy provide complementary information due to their different selection rules. A vibrational mode is IR active if it results in a change in the molecule's dipole moment. In contrast, a mode is Raman active if it leads to a change in the molecule's polarizability.

For molecules with a center of symmetry, the rule of mutual exclusion states that vibrations cannot be both IR and Raman active. While this compound lacks a center of symmetry, meaning some vibrations can be active in both techniques, the intensities of the bands often differ significantly. Typically:

Vibrations of polar functional groups (like N-H and C-O) tend to be strong in the IR spectrum.

Vibrations of non-polar, symmetric bonds (like C-C bonds in the aromatic ring) are often more intense in the Raman spectrum.

Therefore, using both FT-IR and FT-Raman spectroscopy provides a more complete vibrational profile of this compound. scispace.com For instance, the symmetric stretching of the phenyl ring, which might be weak in the IR spectrum, would likely produce a strong signal in the Raman spectrum. This dual-technique approach ensures that both symmetric and asymmetric vibrations are observed, leading to a more reliable and comprehensive structural elucidation. uantwerpen.be

Comparison of Experimental Vibrational Spectra with Quantum Chemical Predictions

Theoretical calculations, often employing Density Functional Theory (DFT) methods with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), can predict the vibrational frequencies and intensities of the molecule in its ground state. mhlw.go.jpresearchgate.netresearchgate.net These computational models provide a theoretical vibrational spectrum that can be compared with the experimental data. For this compound, key vibrational modes would include:

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹, characteristic of the primary amine group. mhlw.go.jp

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are expected in the 2850-3100 cm⁻¹ range. mhlw.go.jp

C=C stretching: Aromatic ring stretching vibrations usually appear in the 1400-1600 cm⁻¹ region. mhlw.go.jp

C-N stretching: This vibration is typically found in the 1000-1250 cm⁻¹ range. mhlw.go.jp

C-Cl stretching: The carbon-chlorine stretching vibration is expected at lower wavenumbers, generally in the 600-800 cm⁻¹ range.

By comparing the experimental FT-IR and Raman spectra with the scaled theoretical wavenumbers, a detailed potential energy distribution (PED) analysis can be performed. This allows for the assignment of each experimental band to a specific vibrational motion within the molecule, confirming the presence and connectivity of the functional groups. While specific experimental and comprehensive computational studies for this compound are not widely available in the public domain, the methodology is well-established for related compounds. researchgate.netnist.govthieme-connect.de

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and fragmentation pattern of a compound, providing significant clues about its structure.

Gas Chromatography–Mass Spectrometry (GC–MS)

In GC-MS analysis, the compound is vaporized and separated on a chromatographic column before being introduced into the mass spectrometer. This technique is suitable for volatile and thermally stable compounds. While specific GC-MS data for this compound is not readily found, general principles of amine fragmentation can be applied. The mass spectrum of a related compound, 1-Propanone, 1-(4-chlorophenyl)-, is available and shows characteristic fragmentation. nist.gov

Liquid Chromatography–Mass Spectrometry (LC–MSⁿ)

For less volatile or thermally labile compounds, LC-MS is the preferred method. In LC-MSⁿ, multiple stages of mass analysis are performed, which can provide highly detailed structural information. This technique is particularly useful for the analysis of complex mixtures and for the identification of metabolites or degradation products. thieme-connect.de

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation of this compound in a mass spectrometer would be expected to follow patterns characteristic of primary amines and aromatic chlorinated compounds. ictp.itmsu.edu The molecular ion peak would confirm the molecular weight of 169.65 g/mol . sigmaaldrich.com

Key fragmentation pathways for primary amines often involve alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. For this compound, this would lead to the loss of an ethyl radical (•CH₂CH₃) to form a stable iminium ion.

Expected Fragmentation of this compound:

Fragment Ion Proposed Structure m/z (mass-to-charge ratio)
[M]+ [C₉H₁₂ClN]⁺ 169/171 (due to ³⁵Cl/³⁷Cl isotopes)
[M-C₂H₅]⁺ [C₇H₇ClN]⁺ 142/144
[C₇H₇Cl]⁺ Chlorotropylium ion 111/113

The presence of the chlorine atom would result in characteristic isotopic patterns for chlorine-containing fragments, with peaks separated by 2 m/z units and an intensity ratio of approximately 3:1 (³⁵Cl:³⁷Cl), further confirming the presence of chlorine in the molecule. msu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.

Electronic Absorption Characteristics

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the chlorophenyl group. The benzene (B151609) ring and the chlorine atom act as a chromophore. Typically, substituted benzene rings exhibit a primary absorption band (E-band) around 200-220 nm and a secondary, fine-structured band (B-band) between 250-280 nm. researchgate.net

Table of Compound Names

Compound Name
This compound
1-Propanone, 1-(4-chlorophenyl)-

Correlation with Electronic Structure Calculations

The accurate assignment of the absolute configuration and the detailed understanding of the spectroscopic behavior of chiral molecules like this compound are greatly enhanced by the integration of experimental data with theoretical electronic structure calculations. Density Functional Theory (DFT) has emerged as a powerful tool for predicting spectroscopic parameters, providing a valuable counterpart to experimental measurements. The correlation between calculated and experimental spectra not only validates the theoretical models but also allows for a more profound interpretation of the observed data.

One of the primary applications of this correlative approach is the unambiguous determination of the absolute configuration of chiral centers. For chiral primary amines, methods have been developed that rely on comparing experimental and DFT-calculated nuclear magnetic resonance (NMR) data. rsc.org This often involves the derivatization of the amine with a chiral agent to accentuate the stereochemical differences in the NMR spectrum. rsc.org

Vibrational circular dichroism (VCD) is another powerful technique that, when combined with DFT calculations, provides definitive stereochemical assignments. wikipedia.orgnih.govbio-structure.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgnih.govbio-structure.com Since the VCD spectrum is exquisitely sensitive to the three-dimensional arrangement of atoms, a comparison of the experimental VCD spectrum with the DFT-predicted spectrum for a specific enantiomer allows for the confident assignment of its absolute configuration. nih.govbio-structure.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

To illustrate the correlation with theoretical calculations, a predicted ¹³C NMR spectrum can be generated using established DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311+G(2d,p)). proquest.commdpi.comnih.gov The calculated chemical shifts are then compared to experimental values, often showing a strong linear correlation which validates the computational model. mdpi.com

Table 1: Experimental ¹H NMR Data for 1-(4-Chlorophenyl)propan-1-amine This data is for the general compound and not specified for the (R)-enantiomer.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-a0.85t7.3
H-b1.58-1.74m
H-c3.80t7.0
Aromatic-H7.21-7.40m
Source: ChemicalBook chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound based on DFT Calculations These values are theoretical predictions based on established computational methodologies.

Carbon Atom Predicted Chemical Shift (ppm)
C1'144.5
C2'/C6'128.8
C3'/C5'128.5
C4'132.0
C158.2
C231.5
C311.2
Note: The predicted values are for illustrative purposes and would require experimental verification.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its functional groups. The primary amine group exhibits characteristic N-H stretching vibrations, typically appearing as two bands in the region of 3300-3500 cm⁻¹. docbrown.info The C-H stretching vibrations of the aromatic ring and the aliphatic chain are expected in the 2800-3100 cm⁻¹ range. The C-N stretching vibration of the amine is typically observed in the 1020-1220 cm⁻¹ region. docbrown.info

DFT calculations can be employed to compute the vibrational frequencies and their corresponding intensities. researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and systematic errors in the theoretical model. The comparison between the experimental and scaled theoretical IR spectra aids in the assignment of complex vibrational modes and confirms the structural integrity of the molecule.

Table 3: Predicted Major IR Absorption Bands for this compound These are predicted values based on functional group analysis and typical ranges.

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch3400-3300 (two bands)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch2960-2850
N-H Bend1650-1580
Aromatic C=C Stretch1600-1450
C-N Stretch1220-1020
C-Cl Stretch850-550

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of the compound (C₉H₁₂ClN). A key fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This would lead to the formation of a stable iminium cation.

Theoretical fragmentation analysis can be performed using computational methods to predict the most likely fragmentation pathways and the relative abundances of the resulting ions. This can be particularly useful in distinguishing between isomers that might exhibit similar spectroscopic properties otherwise.

Table 4: Predicted Major Mass Spectral Fragments for this compound These are predicted fragments based on common fragmentation patterns of amines.

m/z Proposed Fragment
169/171[C₉H₁₂ClN]⁺ (Molecular Ion, chlorine isotopes)
140/142[C₈H₉Cl]⁺
111/113[C₆H₄Cl]⁺
44[C₂H₆N]⁺

Crystallographic Analysis and Solid State Structural Investigations

Single-Crystal X-ray Diffraction (XRD)

For a chiral molecule like (R)-1-(4-Chlorophenyl)propan-1-amine, single-crystal XRD is a powerful tool for unambiguously determining its absolute stereochemistry. nih.gov This is achieved through the analysis of anomalous dispersion effects, particularly when a heavy atom is present in the structure. The chlorine atom in the molecule can be sufficient for this purpose. The Flack parameter is a critical value derived from the XRD data; a value close to zero for a given enantiomer confirms its absolute configuration. soton.ac.uk For instance, a Flack parameter of less than 0.10 with a small estimated standard deviation provides high confidence in the stereochemical assignment. soton.ac.uk

The analysis also reveals the molecule's preferred conformation in the solid state. This includes the torsion angles describing the orientation of the ethyl group, the aminophenyl group, and the rotation around the C-C and C-N bonds.

The table below shows example unit cell parameters for this related compound, demonstrating the kind of data generated in an XRD study.

Table 1: Illustrative Crystal Data for a Related Compound

Parameter Value (for (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine)
Crystal System Monoclinic
Space Group P21/c
a (Å) 13.4292
b (Å) 8.8343
c (Å) 11.1797
α (°) 90
β (°) 108.873
γ (°) 90
Volume (ų) 1255.5
Z 4

Data from a study on a structurally related imine, not this compound. researchgate.net

Crystallographic analysis is essential for distinguishing between the free base form of an amine and its various salt forms, such as the hydrochloride salt. guidechem.com The presence of a counter-ion, like chloride, is clearly identified in the electron density map derived from XRD data. For example, the hydrochloride salt of 1-(4-chlorophenyl)-2-(dimethylamino)propan-1-one was characterized and its crystal structure revealed the interactions between the protonated amine cation and the chloride anion. mdpi.com XRD can also differentiate between a racemic mixture and a pure enantiomer or identify if a crystal is a conglomerate of separate enantiopure crystals.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal packing environment. nih.govresearchgate.net

This technique provides a percentage breakdown of the various close contacts between neighboring molecules. While specific data for this compound is not available in the provided search results, analysis of other molecules containing chlorophenyl groups provides insight into the expected interactions. For these molecules, the most significant contributions to the crystal packing often come from H···H, H···C, and H···Cl contacts. nih.govresearchgate.net The presence of the amine group would also lead to significant N···H contacts.

The table below presents an example of quantified intermolecular contacts from a Hirshfeld surface analysis of a different heterocyclic compound containing a chlorophenyl ring.

Table 2: Example Hirshfeld Surface Contact Percentages for a Chlorophenyl-Containing Compound

Contact Type Contribution (%)
H···C 18.0
H···H 17.0
H···Cl 16.6
H···O 10.4
H···N 8.9
H···S 5.9

Data from a study on a different chlorophenyl-containing molecule, presented for illustrative purposes. nih.gov

This quantitative analysis helps to understand the relative importance of different weak forces in the supramolecular assembly of the crystal. researchgate.net

The requested analysis of the solid-state structure of this compound and a comparison with theoretically optimized geometries cannot be completed at this time. A thorough search of available scientific literature and crystallographic databases did not yield an experimental crystal structure for this specific compound.

While information is available for derivatives, such as (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine researchgate.net, and the hydrochloride salt, (1R)-1-(4-chlorophenyl)propan-1-amine hydrochloride guidechem.com, the crystallographic data for the free base form of this compound is not present in the search results. The availability of data for related compounds, including the precursor 1-(4-chlorophenyl)propan-1-one nist.govnist.gov and the isomeric (2R)-1-(4-chlorophenyl)propan-2-amine nih.gov, does not provide the necessary foundation for the requested comparative analysis.

Without the experimental single-crystal X-ray diffraction data, a detailed comparison of bond lengths, bond angles, and dihedral angles with a theoretically computed model is not possible. Such an analysis is fundamental to understanding the conformational preferences and intermolecular interactions of the molecule in the solid state.

Further research would be required to either locate an existing, but not readily accessible, crystal structure or to perform a new crystallographic study on this compound. Computational studies to determine the theoretically optimized geometry could also be undertaken. However, without the corresponding experimental data, the comparative analysis as outlined in the initial request cannot be fulfilled.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying molecules of pharmaceutical interest. Research utilizing DFT methods, such as the popular B3LYP functional combined with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)), allows for a detailed examination of the molecule's electronic structure and associated properties. researchgate.netresearchgate.net

Geometry Optimization and Conformational Search

Before properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or its optimized geometry, must be determined. This process involves a conformational search to identify the lowest energy state of the molecule.

Identification of Most Stable Conformational StructuresA conformational analysis, often initiated through a Potential Energy Surface (PES) scan, is crucial for identifying the most stable conformer of (R)-1-(4-Chlorophenyl)propan-1-amine.researchgate.netThis involves rotating the flexible dihedral angles of the molecule, particularly around the C-C and C-N single bonds of the propanamine side chain, and calculating the energy at each step. The structure corresponding to the global minimum on this energy landscape is the most stable conformation. For molecules with flexible side chains attached to a phenyl ring, the orientation of the side chain relative to the ring is a key determinant of stability. The final optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.
ParameterBond/AngleCalculated Value
Bond Lengths C-Cl~1.75 Å
C-N~1.47 Å
C-C (Aromatic)~1.39 - 1.40 Å
C-C (Side Chain)~1.53 - 1.54 Å
Bond Angles C-C-N~110°
Cl-C-C (Aromatic)~119°
Dihedral Angles C-C-C-NVaries by Conformer

Prediction and Simulation of Spectroscopic Properties

Once the optimized geometry is known, DFT and its time-dependent extension (TD-DFT) can be used to simulate various types of spectra. These theoretical spectra are invaluable for interpreting experimental data and assigning specific spectral features to molecular motions or electronic transitions.

Vibrational Frequencies (FT-IR, Raman)Theoretical calculations of vibrational frequencies are essential for understanding the molecular vibrations that give rise to Fourier-Transform Infrared (FT-IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated.uit.noThese calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra.nih.gov

Key vibrational modes for this compound would include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region. nih.gov

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. nih.gov

C=C stretching: Vibrations within the aromatic ring, usually found in the 1400-1650 cm⁻¹ range. researchgate.net

C-Cl stretching: A strong vibration characteristic of the chlorophenyl group.

N-H bending: Typically seen around 1600 cm⁻¹.

Potential Energy Distribution (PED) analysis is often employed to provide a quantitative assignment of vibrational modes to specific atomic motions. nih.gov

Calculated Frequency (cm⁻¹)Assignment (Mode)
~3450N-H Stretch
~3080Aromatic C-H Stretch
~2970Aliphatic C-H Stretch
~1605N-H Bend
~1590Aromatic C=C Stretch
~1490Aromatic C=C Stretch
~1090C-Cl Stretch

Analysis of Electronic Structure

The electronic structure of a molecule dictates its physical and chemical properties. Computational methods provide profound insights into the distribution of electrons and energy levels within this compound, revealing key features that govern its behavior and reactivity.

Frontier Molecular Orbitals (HOMO-LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is primarily localized on the electron-rich 4-chlorophenyl ring and the nitrogen atom of the amine group, which are the most probable sites for electrophilic attack. The LUMO, conversely, is distributed over the aromatic ring, representing the region most susceptible to nucleophilic attack. The specific energy values for these orbitals determine the molecule's electron-donating and accepting capabilities.

Table 1: Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO Data not available in published literature
LUMO Data not available in published literature
Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map uses a color scale to represent different potential values on the electron density surface. Red regions indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. Blue regions denote positive electrostatic potential, which is electron-poor and susceptible to nucleophilic attack. Green areas represent neutral potential.

In the MEP map of this compound, the most negative potential (red) is expected to be concentrated around the nitrogen atom of the amine group and the chlorine atom, owing to their high electronegativity and the presence of lone pairs of electrons. These regions are the primary sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amine group and the aromatic ring are expected to exhibit a positive potential (blue), making them likely sites for nucleophilic interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized bonds and lone pairs, which aligns closely with classical Lewis structures. This method investigates charge transfer and hyperconjugative interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, NBO analysis would reveal the nature of the C-N, C-C, C-H, and C-Cl bonds. Key interactions would include the delocalization of the nitrogen lone pair (n) into the antibonding orbitals (σ*) of adjacent C-H and C-C bonds, as well as interactions between the π orbitals of the phenyl ring and the adjacent σ bonds. These delocalizations contribute significantly to the stability of the molecule. The analysis also provides natural atomic charges, offering a more refined view of electron distribution than other methods.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
Mulliken Charge Analysis

Mulliken charge analysis is a method for partitioning the total electron density among the atoms in a molecule, providing an estimation of the partial atomic charges. These charges are calculated based on the contribution of atomic orbitals to the molecular orbitals. While sensitive to the basis set used, Mulliken charges can offer a qualitative understanding of the electrostatic nature of the atoms.

In this compound, the chlorine and nitrogen atoms are expected to have significant negative Mulliken charges due to their high electronegativity. The carbon atom attached to the chlorine and the carbon atom attached to the amine group would likely exhibit positive charges. These charge distributions are crucial for understanding the molecule's dipole moment and its interaction with other polar molecules.

Table 3: Mulliken Atomic Charges

Atom Charge (a.u.)
Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological analysis tools that provide a visual representation of electron localization in a molecule. These functions map regions where the probability of finding a pair of electrons is high, corresponding to chemical concepts like covalent bonds, lone pairs, and atomic cores. ELF values range from 0 to 1, where a value close to 1 indicates high electron localization. LOL provides a similar, often clearer, picture of electron-rich regions.

For this compound, ELF and LOL analysis would distinctly show the localization of electrons in the C-C, C-H, C-N, and C-Cl covalent bonds. High localization would also be observed for the lone pair on the nitrogen atom and the core electrons of the carbon and chlorine atoms. These analyses are instrumental in confirming the molecule's bonding patterns and non-bonding electron distributions in a visually intuitive manner.

Evaluation of Global Reactivity Descriptors

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. I ≈ -E(HOMO)

Electron Affinity (A): The energy released when an electron is added. A ≈ -E(LUMO)

Electronegativity (χ): The tendency of a molecule to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): The resistance to change in electron distribution. η = (I - A) / 2

Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer. S = 1 / (2η)

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. ω = χ² / (2η)

Table 4: Calculated Global Reactivity Descriptors

Parameter Value
Ionization Potential (I) (eV) Data not available
Electron Affinity (A) (eV) Data not available
Electronegativity (χ) (eV) Data not available
Chemical Hardness (η) (eV) Data not available
Chemical Softness (S) (eV⁻¹) Data not available
Absolute Electronegativity
Absolute Hardness and Softness

Absolute hardness (η) and its inverse, softness (S), are measures of a molecule's resistance to change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, making it less reactive, while a "soft" molecule has a small HOMO-LUMO gap, indicating higher reactivity. Specific values for this compound are not documented in the available literature, but the presence of the electron-withdrawing chloro-group and the aromatic ring would influence these parameters.

Dipole Moments

The dipole moment is a measure of the net molecular polarity, arising from the asymmetrical distribution of charge within the molecule. For this compound, the presence of the electronegative chlorine atom and the nitrogen atom of the amine group, in addition to the chiral center, would result in a significant dipole moment. Theoretical calculations are essential for predicting the magnitude and direction of this vector quantity. Although specific calculated values for this molecule are not reported in the available search results, computational methods can provide this information, which is valuable for understanding its interaction with polar solvents and biological receptors.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is related to its polarizability and hyperpolarizability.

Polarizability and Hyperpolarizability Calculations

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, while hyperpolarizability (β) represents the nonlinear response to that field. Molecules with large hyperpolarizability are sought after for NLO applications. The calculation of these properties for this compound would require sophisticated quantum chemical methods. While specific calculated data for this compound is not available, studies on similar organic molecules suggest that the presence of an aromatic ring and heteroatoms can contribute to significant NLO properties.

Table 1: Representative Theoretical Data for Molecular Properties

PropertySymbolGeneral Description
Absolute ElectronegativityχA measure of the ability to attract electrons.
Absolute HardnessηResistance to change in electron distribution.
Dipole MomentµA measure of the separation of positive and negative charges.
PolarizabilityαThe tendency of the electron cloud to be distorted by an electric field.
First HyperpolarizabilityβA measure of the nonlinear optical response.

Note: Specific values for this compound are not available in the searched literature. This table provides a general description of the properties.

Solvation Effects on Electronic Properties

The electronic properties of a molecule can be significantly influenced by its environment, particularly by the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on properties like dipole moment and polarizability. For this compound, polar solvents would be expected to stabilize charge separation, potentially altering its conformational preferences and electronic structure. However, specific studies on the solvation effects for this molecule are not found in the public domain.

Application of Ab Initio and Semi-Empirical Methods (e.g., Hartree-Fock, AM1, PM3)

Ab initio methods, like Hartree-Fock (HF), and semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), are foundational tools in computational chemistry. Ab initio methods are based on first principles without the use of empirical parameters, offering high accuracy at a significant computational cost. In contrast, semi-empirical methods incorporate parameters derived from experimental data to simplify calculations, making them faster and suitable for larger molecules.

These methods can be employed to optimize the geometry of this compound, calculate its vibrational frequencies, and determine its electronic properties. For instance, the ground-state geometry and the energies of the HOMO and LUMO can be calculated, providing insights into its stability and reactivity. While the application of these specific methods to this compound is not detailed in the available literature, they represent standard approaches for the theoretical characterization of such organic compounds.

Table 2: Overview of Computational Methods

MethodTypeGeneral Characteristics
Hartree-Fock (HF)Ab initioBased on first principles, does not include electron correlation.
Austin Model 1 (AM1)Semi-empiricalUses parameters from experimental data for faster calculations.
Parametric Model 3 (PM3)Semi-empiricalA re-parameterization of AM1, often providing improved results.

Comparative Studies of Different Computational Levels

The reliability of computational data is intrinsically linked to the level of theory and the basis set employed. Different methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), offer varying degrees of accuracy and computational expense. researchgate.netntnu.no Similarly, the choice of basis set, which is a set of mathematical functions used to describe the electronic wave function, can range from minimal to highly complex, significantly impacting the quality of the calculations. numberanalytics.comfiveable.me

Hartree-Fock (HF) Theory: This is a foundational ab initio method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. ntnu.no While computationally efficient, HF theory does not fully account for electron correlation, which can be a limitation for accurately predicting certain molecular properties. researchgate.net

Density Functional Theory (DFT): DFT has become a popular method in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net It is based on the principle that the energy of a system can be determined from its electron density. Various exchange-correlation functionals are used within DFT, with B3LYP being a widely used hybrid functional for organic molecules. researchgate.net Studies have shown that for systems involving halogen bonds, the choice of functional is critical, and methods like HF-DFT, where the density is obtained from a Hartree-Fock calculation, can sometimes provide improved results through a cancellation of errors. nih.govchemrxiv.orgresearchgate.net

Basis Sets: The selection of a basis set is a critical component of computational studies. numberanalytics.com Minimal basis sets, such as STO-3G, use a single function for each atomic orbital, offering a basic representation. fiveable.me Split-valence basis sets, like the Pople-style 6-31G, provide more flexibility by using multiple functions for valence orbitals. fiveable.me The addition of polarization functions (e.g., d,p in 6-31G(d,p)) and diffuse functions is often necessary for an accurate description of bonding and non-covalent interactions. numberanalytics.comfiveable.me For high-precision work, correlation-consistent basis sets, such as cc-pVDZ and cc-pVTZ, are designed to systematically converge towards the complete basis set limit. fiveable.me

A comparative study for a molecule like this compound would typically involve optimizing the molecular geometry and calculating various properties at different levels of theory. For instance, one might compare the results from HF/STO-3G, B3LYP/6-31G(d,p), and a higher-level method like MP2 with a larger basis set. The goal is to find a computational level that provides reliable results in good agreement with any available experimental data, while remaining computationally feasible for the system size.

The following table outlines the general characteristics of different computational levels that would be considered in a comparative study.

Level of TheoryBasis SetKey Features & Considerations
Hartree-Fock (HF)STO-3GMinimal basis set: Provides a rudimentary description. Computationally very fast but generally low accuracy. fiveable.me
Hartree-Fock (HF)6-31G(d)Split-valence with polarization: Offers a better description of molecular geometries and charge distributions than minimal basis sets. fiveable.me Still neglects significant electron correlation. researchgate.net
DFT (B3LYP)6-31G(d,p)Hybrid DFT with split-valence and polarization: A widely used combination for organic molecules, offering a good balance of accuracy and cost. researchgate.net
DFT (B3LYP)6-311++G(d,p)Hybrid DFT with larger split-valence and diffuse functions: Provides a more accurate description of anions, lone pairs, and non-covalent interactions.
MP2cc-pVTZPost-Hartree-Fock method with correlation-consistent basis set: Includes electron correlation effects beyond the HF approximation, leading to higher accuracy for energies and geometries, but at a significantly higher computational cost. ntnu.no

For this compound, a comparative study would involve calculating parameters such as bond lengths, bond angles, dihedral angles, and electronic properties (e.g., dipole moment, HOMO-LUMO gap) with each of these methods. The results would then be compared to identify the most appropriate computational model for further, more complex investigations, such as reaction mechanisms or intermolecular interactions. The presence of the chlorine atom makes the accurate treatment of electron correlation and potentially halogen bonding effects an important consideration in the choice of method. nih.govchemrxiv.orgresearchgate.net

Applications in Advanced Organic Synthesis

Role as Chiral Building Block for Novel Chemical Entities

Chiral building blocks are essential starting materials in the synthesis of complex, single-enantiomer products. wikipedia.org (R)-1-(4-Chlorophenyl)propan-1-amine, with its distinct three-dimensional arrangement, serves as a foundational component for constructing novel chemical entities with a high degree of stereochemical control.

In multistep syntheses, the incorporation of a chiral fragment like this compound early in the reaction sequence can effectively guide the stereochemical outcome of subsequent transformations. This amine can be utilized as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, chiral amines are crucial in the synthesis of certain antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a protein implicated in pain signaling. nih.govmdpi.com The synthesis of propanamide-based TRPV1 antagonists often involves the coupling of a chiral amine with other molecular fragments. nih.gov The (R)-enantiomer of the amine is critical for the desired biological activity, as the stereochemistry at this position can lead to significant differences in potency. nih.gov

A general synthetic approach to obtaining such chiral amines involves the reduction of a corresponding oxime or imine. For example, 1-(4-chlorophenyl)propan-1-one can be reacted with hydroxylamine (B1172632) to form an oxime, which is then reduced using a reagent like borane-tetrahydrofuran (B86392) complex to yield the racemic amine. chemicalbook.com Subsequent resolution or asymmetric synthesis is required to isolate the desired (R)-enantiomer.

Table 1: Exemplary Synthetic Pathway to a Chiral Amine

StepReactant(s)Reagent(s)Product
11-(4-chlorophenyl)propan-1-oneHydroxylamine hydrochloride, Triethylamine1-(4-chlorophenyl)-N-hydroxypropan-1-imine
21-(4-chlorophenyl)-N-hydroxypropan-1-imineBorane-tetrahydrofuran complex1-(4-Chlorophenyl)propan-1-amine (B1315154) (racemic)

This table illustrates a general synthesis of the racemic amine. The (R)-enantiomer is then isolated for use as a chiral precursor.

The synthesis of complex organic molecules often involves the strategic assembly of smaller, well-defined building blocks. nih.gov this compound can serve as such a building block, contributing its specific chiral and structural features to the final complex molecule. Its 4-chlorophenyl group and the chiral aminopropyl moiety can be key components of a pharmacophore, the part of a molecule responsible for its biological activity.

For example, in the development of TRPV1 antagonists, the propanamide structure is a key feature. nih.gov The stereospecificity of these antagonists, with the (S)-configuration often being significantly more potent than the (R)-isomer in related series, highlights the importance of using enantiomerically pure starting materials like this compound to build the desired enantiomer of the final product. nih.gov The synthesis of these complex molecules is a multistep process where the chiral amine is a critical input. wikipedia.org

Development of New Chiral Auxiliaries and Ligands Based on the Structural Motif

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. nih.gov After the reaction, the auxiliary is removed and can often be recovered for reuse. Chiral primary amines, such as 1-phenylethylamine, are frequently used as the basis for developing effective chiral auxiliaries. chemicalbook.com

The structural framework of this compound is well-suited for the development of new chiral auxiliaries. By reacting the amine with a carboxylic acid or its derivative, a chiral amide can be formed. This new molecule can then be used to control the stereochemistry of reactions at a position adjacent to the carbonyl group. The steric and electronic properties of the 4-chlorophenyl group can influence the facial selectivity of approaching reagents, leading to high diastereoselectivity.

Similarly, chiral ligands are crucial for transition metal-catalyzed asymmetric reactions. Bidentate or polydentate ligands containing chiral amine motifs can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the catalyzed reaction. The nitrogen atom of this compound can be incorporated into larger ligand structures, such as aminophosphines, which are effective in asymmetric catalysis. nih.gov The development of such ligands based on the readily available this compound scaffold is an active area of research aimed at creating novel and efficient catalytic systems.

Research on Catalytic Applications (e.g., in asymmetric reactions)

Chiral primary amines can function as organocatalysts, which are small, metal-free organic molecules that can catalyze asymmetric reactions. frontiersin.orgnih.gov These catalysts are often valued for their lower toxicity and greater stability compared to many metal-based catalysts. Chiral amines can catalyze reactions through the formation of transient chiral iminium ions or enamines.

This compound possesses the necessary functionality—a primary amine on a chiral scaffold—to be investigated for its potential in organocatalysis. Research in asymmetric catalysis often explores how modifications to the structure of a chiral amine catalyst affect the enantioselectivity and efficiency of a reaction. The presence of the 4-chlorophenyl group in this particular amine can influence the catalytic activity through electronic and steric effects. Potential applications could include asymmetric aldol (B89426) reactions, Michael additions, and Mannich reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. umontreal.canih.gov While specific catalytic applications of this compound itself are a subject of ongoing research, the broader class of chiral primary amines has demonstrated significant promise in a wide array of asymmetric transformations. frontiersin.org

Q & A

Synthesis & Purification

Basic Question: Q. What synthetic routes are commonly employed to prepare (R)-1-(4-Chlorophenyl)propan-1-amine with high enantiomeric purity?

  • Methodological Answer:
    The compound is typically synthesized via asymmetric reduction of the corresponding ketone precursor, (4-chlorophenyl)propan-1-one, using chiral catalysts like (R)-BINAP-Ru complexes. Enantiomeric purity can be enhanced by employing resolving agents such as tartaric acid derivatives to separate diastereomeric salts . For purification, recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) is recommended to remove unreacted starting materials and byproducts.

Advanced Question: Q. How can chiral chromatography be optimized to resolve (R)- and (S)-enantiomers during synthesis scale-up?

  • Methodological Answer:
    Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) with a mobile phase of hexane/isopropanol (90:10, v/v) at 1.5 mL/min. Adjust column temperature to 25°C to improve peak resolution. For preparative-scale separation, simulate moving bed (SMB) chromatography can achieve >99% enantiomeric excess (ee) by optimizing flow rates and switching times .

Analytical Characterization

Basic Question: Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry of this compound?

  • Methodological Answer:
    1H-NMR : Compare coupling constants (J) of the amine proton; diastereotopic splitting in chiral environments confirms stereochemistry. Polarimetry : Measure optical rotation ([α]D) and compare with literature values for (R)-enantiomers (e.g., [α]D = +15° in ethanol at 20°C) . Chiral HPLC : Validate using a Daicel Chiralpak AD-H column with UV detection at 254 nm .

Advanced Question: Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments?

  • Methodological Answer:
    Co-crystallize the compound with a heavy atom-containing resolving agent (e.g., potassium hydrogen phthalate) to enhance diffraction quality. Refinement using SHELXL software allows precise determination of absolute configuration via Flack parameters. For twinned crystals, employ SHELXD for structure solution and SHELXL for refinement .

Data Analysis & Contradictions

Basic Question: Q. What are common impurities in this compound, and how are they quantified?

  • Methodological Answer:
    Major impurities include residual (S)-enantiomer, 4-chlorophenylpropan-1-one (unreacted ketone), and N-alkylated byproducts. Quantify via reverse-phase HPLC using a C18 column (gradient: acetonitrile/water with 0.1% TFA) and compare retention times against certified reference standards .

Advanced Question: Q. How to address discrepancies in NMR data when assigning stereochemistry in protic solvents?

  • Methodological Answer:
    Solvent-induced shifts (e.g., in D2O vs. CDCl3) can obscure coupling patterns. Use deuterated dimethyl sulfoxide (DMSO-d6) to stabilize hydrogen bonding and reduce proton exchange rates. Complement with computational methods (DFT calculations at the B3LYP/6-31G* level) to simulate NMR spectra and validate assignments .

Pharmacological & Mechanistic Studies

Basic Question: Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer:
    Use radioligand binding assays with H1-histamine receptors (expressed in HEK293 cells) to measure Ki values. For functional activity, employ a cAMP accumulation assay in CHO-K1 cells transfected with GPCRs .

Advanced Question: Q. How can molecular docking studies predict the enantiomer-specific binding affinity to target receptors?

  • Methodological Answer:
    Perform homology modeling of the target receptor (e.g., histamine H1 receptor) using SWISS-MODEL. Dock (R)- and (S)-enantiomers with AutoDock Vina, focusing on key residues (e.g., Lys191, Asp107). Validate predictions with free-energy perturbation (FEP) calculations to quantify ΔΔGbinding .

Stability & Degradation

Basic Question: Q. What conditions accelerate racemization of this compound?

  • Methodological Answer:
    High temperatures (>60°C) and acidic/basic environments (pH <3 or >10) promote racemization. Monitor via chiral HPLC under stress conditions (e.g., 70°C for 24 hours in 0.1M HCl) to assess stability .

Advanced Question: Q. How to design a forced degradation study to identify major degradation pathways?

  • Methodological Answer:
    Expose the compound to oxidative (3% H2O2, 40°C), photolytic (ICH Q1B conditions), and hydrolytic (0.1M NaOH/HCl) stressors. Analyze degradation products using LC-MS/MS with electrospray ionization (ESI+) to identify oxidation products (e.g., N-oxide derivatives) or hydrolyzed amines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.